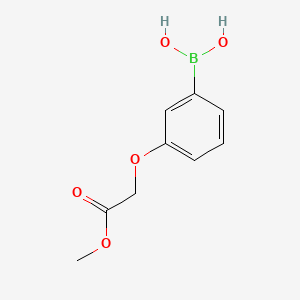
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Methoxy-2-oxoethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256355-55-1 . It has a molecular weight of 209.99 and its IUPAC name is 3-(2-methoxy-2-oxoethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5,12-13H,6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Pyrazoline-based Thiazolidin-4-one Derivatives : The compound 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid has been used in the synthesis of Pyrazoline-based Thiazolidin-4-one derivatives, showing promising properties in anti-cancer and HIV treatments. These derivatives were further characterized through their physical properties and spectral data (Patel et al., 2013).
Crystal Engineering and Monomeric Structure Analysis : Research on ortho-alkoxyphenylboronic acids, a related group, aimed to design a boronic acid with a monomeric structure for crystal engineering. This study provided insights into the molecular packing and possible interactions within these compounds, offering a foundation for future applications in molecular synthesis (Cyrański et al., 2012).
Supramolecular Assemblies : Phenylboronic acids, including derivatives like 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. These structures are formed through hydrogen bonds, showcasing potential applications in various fields including material science (Pedireddi & Seethalekshmi, 2004).
Optical Properties and Semiconductor Applications : The compound has been utilized in the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which exhibit varying photophysical properties based on their substituents. These properties are essential for their potential application as organic semiconductors (Briseño-Ortega et al., 2018).
Detection of Saccharides : 3-Hydroxyphenylboronic acid, closely related to the compound , has been used in the amplified detection of saccharides. This involves a redox-polymer bearing phenylboronic acid, showcasing its potential in sensor technologies and analytical chemistry (Li et al., 2014).
Ortho-Directing Agent in Ruthenium-Catalyzed Silylation : Research demonstrates the use of ortho-directing agents, similar in structure to 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid, in achieving o-C-H silylation of arylboronic acids. This provides insights into regioselective silylation, valuable in organic synthesis (Ihara & Suginome, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-methoxy-2-oxoethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5,12-13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRAAFKSKNZJMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681881 |
Source


|
| Record name | [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid | |
CAS RN |
1256355-55-1 |
Source


|
| Record name | Acetic acid, 2-(3-boronophenoxy)-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


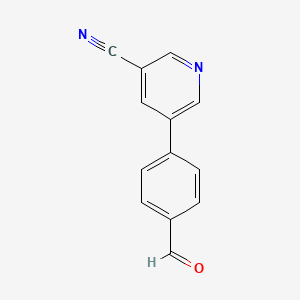
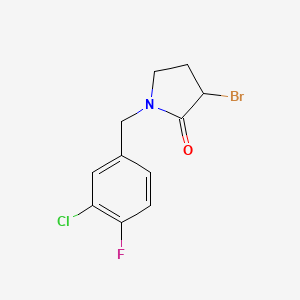

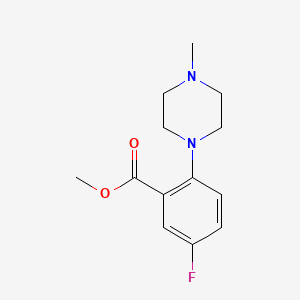

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)
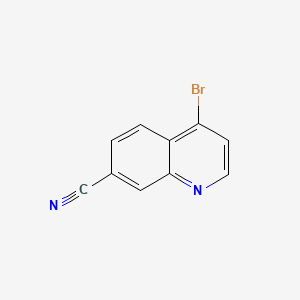
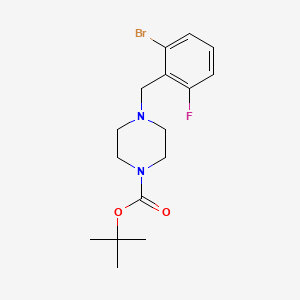
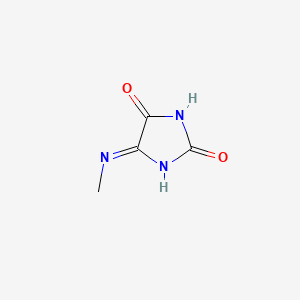


![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)
